1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea
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Overview
Description
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a dimethoxyphenyl group and a methoxyquinolinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route is as follows:
Starting Materials: 2,3-Dimethoxyaniline and 6-Methoxy-8-quinoline isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Procedure: The 2,3-Dimethoxyaniline is added to a solution of 6-Methoxy-8-quinoline isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea would depend on its specific application. For example, if it is used as an inhibitor in biochemical assays, it may interact with specific enzymes or receptors, blocking their activity. The methoxy and quinolinyl groups may play a role in binding to the target molecules, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)carbamate: Similar structure but with an ester linkage instead of the urea moiety.
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea is unique due to the combination of its dimethoxyphenyl and methoxyquinolinyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(6-methoxyquinolin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-13-10-12-6-5-9-20-17(12)15(11-13)22-19(23)21-14-7-4-8-16(25-2)18(14)26-3/h4-11H,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOPMDMINRNYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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